REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[C:17]3[C:16]([NH2:18])=[N:15][CH:14]=[N:13][C:12]=3[N:11]([CH:19]3[CH2:28][CH2:27][C:22]4(OCC[O:23]4)[CH2:21][CH2:20]3)[CH:10]=2)=[CH:5][C:4]=1[F:29].CO>CC(C)=O.C(Cl)Cl>[NH2:18][C:16]1[C:17]2[C:9]([C:6]3[CH:7]=[CH:8][C:3]([NH2:2])=[C:4]([F:29])[CH:5]=3)=[CH:10][N:11]([CH:19]3[CH2:20][CH2:21][C:22](=[O:23])[CH2:27][CH2:28]3)[C:12]=2[N:13]=[CH:14][N:15]=1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The acetone was removed under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collect by filtration
|
Type
|
CUSTOM
|
Details
|
scrupulously dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=C(N=CN1)N(C=C2C2=CC(=C(C=C2)N)F)C2CCC(CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.67 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 7.732857e+07% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |